molecular formula C19H12BrNO3 B14495462 1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione CAS No. 63723-54-6

1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione

Cat. No.: B14495462
CAS No.: 63723-54-6
M. Wt: 382.2 g/mol
InChI Key: QJHXPYKLCBXHLR-UKTHLTGXSA-N
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Description

1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione is a complex organic compound with the molecular formula C17H10BrNO2. This compound is known for its unique structure, which includes a bromine atom and an acetyl group attached to a dibenzisoquinoline core.

Preparation Methods

The synthesis of 1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione involves several steps, typically starting with the preparation of the dibenzisoquinoline core. Common synthetic routes include:

Chemical Reactions Analysis

1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione can be compared with other similar compounds:

The unique combination of the bromine atom and the acetyl group in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

63723-54-6

Molecular Formula

C19H12BrNO3

Molecular Weight

382.2 g/mol

IUPAC Name

(16E)-10-bromo-16-(1-hydroxyethylidene)-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione

InChI

InChI=1S/C19H12BrNO3/c1-8-7-12(20)15-16-14(10-5-3-4-6-11(10)18(15)23)13(9(2)22)19(24)21-17(8)16/h3-7,22H,1-2H3/b13-9+

InChI Key

QJHXPYKLCBXHLR-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)/C(=C(/C)\O)/C(=O)N=C13)Br

Canonical SMILES

CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)C(=C(C)O)C(=O)N=C13)Br

Origin of Product

United States

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